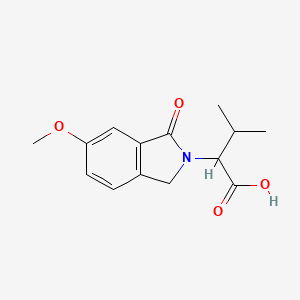

2-(6-Methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoic acid

CAS No.:

Cat. No.: VC16966689

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17NO4 |

|---|---|

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | 2-(5-methoxy-3-oxo-1H-isoindol-2-yl)-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C14H17NO4/c1-8(2)12(14(17)18)15-7-9-4-5-10(19-3)6-11(9)13(15)16/h4-6,8,12H,7H2,1-3H3,(H,17,18) |

| Standard InChI Key | VEFSYORLHNTYPA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)O)N1CC2=C(C1=O)C=C(C=C2)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 6-methoxy-substituted isoindolinone ring linked to a 3-methylbutanoic acid moiety. The isoindolinone core consists of a bicyclic system with a lactam group (1-oxo group), while the methoxy group (-OCH₃) occupies the sixth position on the aromatic ring. The butanoic acid chain features a methyl branch at the third carbon, contributing to steric effects and influencing molecular interactions .

Table 1: Key Structural and Physicochemical Data

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(6-Methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoic acid involves multistep organic reactions:

Step 1: Formation of Isoindolinone Core

Ortho-substituted benzamide derivatives undergo cyclization under acidic or basic conditions to yield the isoindolinone scaffold. For example, 2-carboxybenzamide derivatives can cyclize via intramolecular dehydration.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | H₂SO₄, reflux, 6h | 75% |

| 2 | CH₃I, K₂CO₃, DMF, 80°C, 12h | 82% |

| 3 | NaOH, EtOH/H₂O, 60°C, 4h | 90% |

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and purity. Continuous flow reactors and heterogeneous catalysts (e.g., zeolites) are employed to optimize cyclization and methylation steps. Post-synthesis purification via recrystallization or column chromatography ensures >98% purity .

Future Research Directions

-

Synthetic Optimization: Explore biocatalytic methods for greener synthesis.

-

Biological Screening: Conduct in vitro assays against cancer, inflammatory, and neuronal cell lines.

-

Computational Modeling: Perform molecular docking studies to identify target proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume